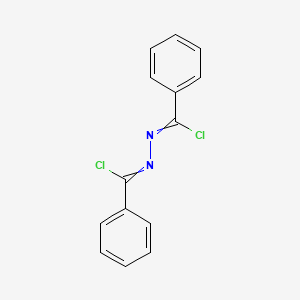
bis-(chloro-phenyl-methylene)-hydrazine
Cat. No. B8525593
Key on ui cas rn:
729-44-2
M. Wt: 277.1 g/mol
InChI Key: SAZIGIAVMOYTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09397299B2
Procedure details


4.5 g (16 mmol) of 1,2-bis(chloro(phenyl)methylene)hydrazine, 2.0 g (16 mmol) of 4-bromoaniline, and 30 mL of N,N-dimethylaniline were put into a 100 mL three-neck flask, and nitrogen substitution was performed on the contents of the flask. The mixture was stirred at 135° C. for 5 hours. After the reaction, a solid was precipitated out with the reactive solution being added to approximately 100 mL of 1 N diluted hydrochloric acid and the mixture being stirred for 30 minutes. Suction filtration was performed on the precipitated solid, and a solid was obtained. The obtained solid was dissolved in toluene and washed with water and a saturated sodium carbonate solution, in the order given. Magnesium sulfate was added to an organic layer, and the mixture was dried. Suction filtration was performed on the mixture to remove the magnesium sulfate, and thus a filtrate was obtained. The solid, which was obtained by condensation of the obtained filtrate, was recrystallized with a mixed solvent of ethanol and hexane, so that 2.3 g of a powdery white solid, which was the object of the synthesis, was obtained at a yield of 38%.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N:3][N:4]=[C:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[Br:19][C:20]1[CH:26]=[CH:25][C:23]([N:24]2[C:5]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[N:4][N:3]=[C:2]2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=NN=C(C1=CC=CC=C1)Cl)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 135° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid was precipitated out with the reactive solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
being added to approximately 100 mL of 1 N diluted hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture being stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid was obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Magnesium sulfate was added to an organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus a filtrate was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid, which was obtained by condensation of the obtained filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized with a mixed solvent of ethanol and hexane, so that 2.3 g of a powdery white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the object of the synthesis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained at a yield of 38%
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C=C1)N1C(=NN=C1C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
